4-Methylcinnamic acid chemical properties and structure
4-Methylcinnamic acid chemical properties and structure
An In-depth Technical Guide to 4-Methylcinnamic Acid: Chemical Properties and Structure
Introduction
4-Methylcinnamic acid, also known as p-methylcinnamic acid, is an organic compound belonging to the class of cinnamic acids.[1][2] These compounds are characterized by a phenyl group attached to an acrylic acid moiety. 4-Methylcinnamic acid specifically features a methyl group substituent at the para position (position 4) of the phenyl ring. It serves as a valuable building block in organic synthesis and has been investigated for its potential biological activities, including its use as an intervention catalyst to overcome antifungal tolerance.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-Methylcinnamic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Methylcinnamic acid are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀O₂ | [1][5][6][7] |
| Molecular Weight | 162.19 g/mol | [1][3][5][7] |
| CAS Number | 1866-39-3 | [1][2][4][5][6] |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoic acid | [1][6] |
| Synonyms | p-Methylcinnamic acid, trans-p-Methylcinnamic acid, (E)-3-(p-Tolyl)acrylic acid | [1][7] |
| Appearance | White to light yellow or pale cream powder/crystals | [5][6] |
| Melting Point | 196-202 °C | [2][6] |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) | [3][4] |
| SMILES | Cc1ccc(cc1)\C=C\C(O)=O | [1][5][6][8] |
| InChI | 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | [1][5][7] |
| InChIKey | RURHILYUWQEGOS-VOTSOKGWSA-N | [1][5][6][8] |
Molecular Structure and Spectroscopic Data
4-Methylcinnamic acid possesses a planar structure due to the sp² hybridization of the carbon atoms in the benzene ring and the acrylic acid moiety. The "trans" or "(E)" configuration of the double bond is the more stable and common isomer.[1] The structural characteristics of 4-Methylcinnamic acid have been elucidated using various spectroscopic and crystallographic techniques.
Crystal Structure: The crystal structure of 4-Methylcinnamic acid has been determined, and the data is available in crystallographic databases.[1] These studies provide precise information on bond lengths, bond angles, and the packing of the molecules in the solid state.
Spectroscopic Data:
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¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Methylcinnamic acid provides characteristic signals corresponding to the aromatic protons, the vinylic protons of the acrylic acid chain, the methyl group protons, and the acidic proton of the carboxyl group.[9]
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Mass Spectrometry: Mass spectrometry data, including GC-MS, reveals a molecular ion peak corresponding to the molecular weight of the compound.[1]
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Infrared (IR) Spectroscopy: The IR spectrum of 4-Methylcinnamic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkene and the aromatic ring, and C-H stretches.[7]
Experimental Protocols
The synthesis of 4-Methylcinnamic acid can be achieved through various organic reactions. A common and efficient method is the Knoevenagel condensation.
Synthesis of 4-Methylcinnamic Acid via Knoevenagel Condensation
This protocol describes the synthesis of 4-Methylcinnamic acid from 4-methylbenzaldehyde and malonic acid.
Materials:
-
4-Methylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde and malonic acid in ethanol.
-
Add a catalytic amount of piperidine and a small amount of pyridine to the mixture.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude 4-Methylcinnamic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 4-Methylcinnamic acid crystals.[10]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-Methylcinnamic acid via the Knoevenagel condensation.
References
- 1. 4-Methylcinnamic Acid | C10H10O2 | CID 731767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylcinnamic acid | 1866-39-3 [chemicalbook.com]
- 3. 4-Methylcinnamic acid | Antifungal | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. 4-Methylcinnamic Acid | CymitQuimica [cymitquimica.com]
- 6. 4-Methylcinnamic acid, predominantly trans, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. p-Methylcinnamic acid [webbook.nist.gov]
- 8. PubChemLite - 4-methylcinnamic acid (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 9. 4-Methylcinnamic acid(1866-39-3) 1H NMR spectrum [chemicalbook.com]
- 10. theaic.org [theaic.org]
